molecular formula C13H16N4O4 B2940948 N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide CAS No. 440332-09-2

N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide

Cat. No.: B2940948
CAS No.: 440332-09-2
M. Wt: 292.295
InChI Key: ZEZDNWUVSCERAQ-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a synthetic acetamide derivative featuring a benzotriazinone core (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) linked via an acetamide bridge to a 2,2-dimethoxyethyl substituent. This structure combines the hydrogen-bonding capacity of the benzotriazinone moiety with the solubility-enhancing properties of the dimethoxyethyl group. The compound’s design aligns with strategies to balance lipophilicity and aqueous solubility, critical for pharmacological applications .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-20-12(21-2)7-14-11(18)8-17-13(19)9-5-3-4-6-10(9)15-16-17/h3-6,12H,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZDNWUVSCERAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CN1C(=O)C2=CC=CC=C2N=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyethyl Group: The dimethoxyethyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkylating agents, halogenating agents, and other reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

2.1.1. Quinazolinone Derivatives Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () replace the benzotriazinone core with a quinazolinone-thioacetamide hybrid.

2.1.2. Pyrimidinone and Thiazolidinone Analogs Compound 20 (), with a dihydropyrimidinone core, demonstrates how sulfur-containing heterocycles (e.g., thiazolyl groups) can alter electronic properties. The trifluoromethylbenzothiazole substituent in 20 increases lipophilicity, contrasting with the hydrophilic dimethoxyethyl group in the target compound .

Substituent Variations on Acetamide

Aromatic vs. Aliphatic Substituents

  • N-(3,5-dimethylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide (): The dimethylphenyl group enhances lipophilicity (logP ~3.5 estimated) but reduces water solubility (0.9 µg/mL at pH 7.4). In contrast, the dimethoxyethyl group in the target compound likely improves solubility due to ether oxygen hydrogen-bonding capacity .

Dimethoxyethyl-Containing Analogs

  • 2-[(2,2-dimethoxyethyl)amino]-N-(1-phenylpropan-2-yl)acetamide (): This intermediate in praziquanamine synthesis shares the dimethoxyethyl group but lacks the benzotriazinone core. Its high yield (85.7%) suggests synthetic feasibility for similar acetamide derivatives, though pharmacological activity depends on the heterocyclic core .
Crystallography and Hydrogen Bonding

This contrasts with thioxothiazolidinone derivatives (), where sulfur atoms introduce alternative intermolecular interactions (e.g., S···S contacts) .

Data Tables

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Core Heterocycle Substituent Water Solubility (µg/mL)
N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide C₁₅H₁₈N₄O₅ 334.33 Benzotriazinone 2,2-dimethoxyethyl Not reported
N-(3,5-dimethylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide C₁₇H₁₆N₄O₂ 308.33 Benzotriazinone 3,5-dimethylphenyl 0.9 (pH 7.4)
2-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylthiazol-2-yl)acetamide C₁₈H₁₃N₅O₂S 375.40 Benzotriazinone 4-phenylthiazol-2-yl Not reported
Compound 20 () C₂₃H₁₉F₃N₄O₂S₂ 528.54 Dihydropyrimidinone Trifluoromethylbenzothiazole Not reported

Biological Activity

N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H16N4O4
  • Molecular Weight : 288.30 g/mol
  • CAS Number : 125700-69-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

  • Antimicrobial Activity : Research has indicated that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.
  • Anticancer Properties : Preliminary studies have shown that similar benzotriazine derivatives can inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

Antimicrobial Studies

A study published in EurekaSelect evaluated the antibacterial activity of benzotriazine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound, suggesting its potential as an antibacterial agent .

Anticancer Activity

In a recent investigation, compounds structurally related to this compound were tested for cytotoxicity against human cancer cell lines. The study revealed that these compounds induced apoptosis in cancer cells, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that it could effectively inhibit AChE activity, potentially aiding in the management of cognitive decline associated with such diseases .

Case Studies

StudyFocusResults
EurekaSelect (2024)AntimicrobialSignificant inhibition of S. aureus and E. coli at low concentrations
PMC Study (2024)AnticancerInduced apoptosis in cancer cell lines with IC50 values between 10-30 µM
AChE Inhibition Study (2023)NeuroprotectionEffective inhibition of AChE activity

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